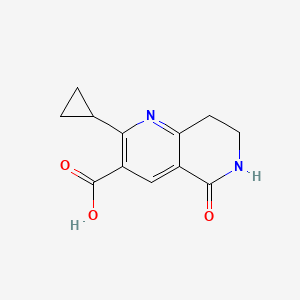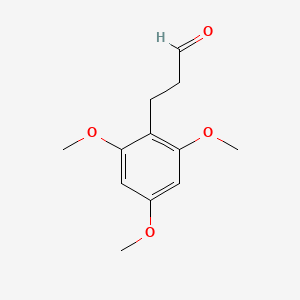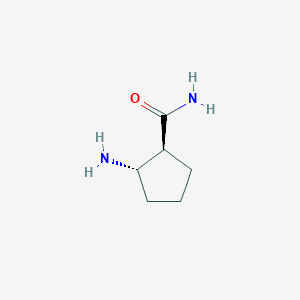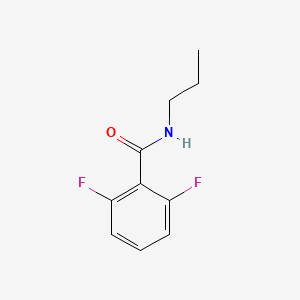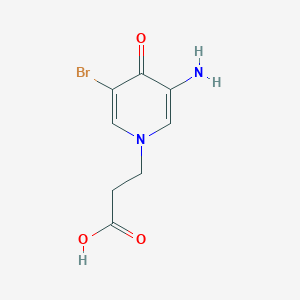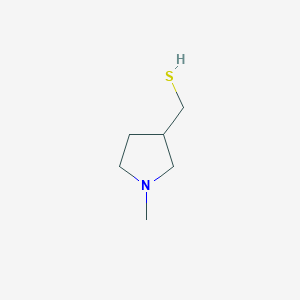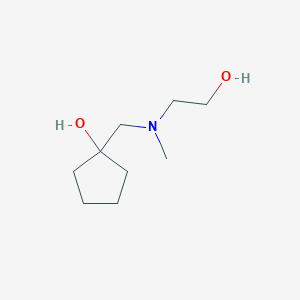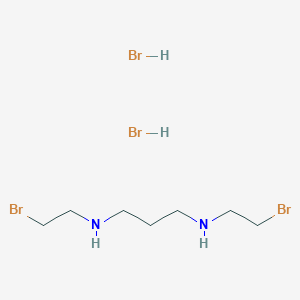
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves the reaction of 1,3-propanediamine with bromoethane. The reaction is typically carried out in an inert atmosphere at room temperature . The process involves dissolving 1,3-propanediamine in water or another suitable solvent, followed by the slow addition of bromoethane while maintaining the temperature below room temperature . The reaction mixture is then stirred until the bromoethane is fully reacted, after which the product is filtered and cooled to precipitate the desired compound .
化学反应分析
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product is typically a substituted diamine .
科学研究应用
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide is used in a variety of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds . In biology, it is used in studies involving the inhibition of mitochondrial cytochrome c oxidase, which can cause cellular copper deficiency . In medicine, it is used as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industrial production of various chemicals .
作用机制
The mechanism of action of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This inhibition affects the electron transport chain in mitochondria, leading to disruptions in cellular respiration and energy production .
相似化合物的比较
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide can be compared to similar compounds such as N,N′-Bis(2-aminoethyl)-1,3-propanediamine and 2,2-Bis(bromomethyl)-1,3-propanediol . While N,N′-Bis(2-aminoethyl)-1,3-propanediamine is also used as a reagent in biochemical research, it has different applications and mechanisms of action . 2,2-Bis(bromomethyl)-1,3-propanediol, on the other hand, is used in the synthesis of polymers and other industrial chemicals . The uniqueness of this compound lies in its specific applications in inhibiting mitochondrial cytochrome c oxidase and its use as an intermediate in pharmaceutical synthesis .
属性
分子式 |
C7H18Br4N2 |
|---|---|
分子量 |
449.85 g/mol |
IUPAC 名称 |
N,N'-bis(2-bromoethyl)propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C7H16Br2N2.2BrH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H |
InChI 键 |
DQAYKNBJWCOAGW-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCBr)CNCCBr.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one](/img/structure/B13328944.png)

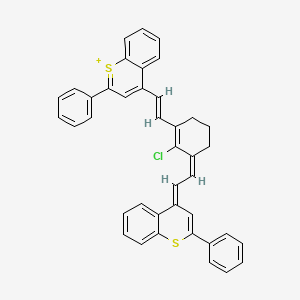
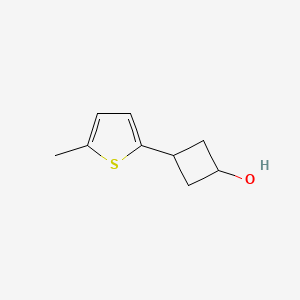
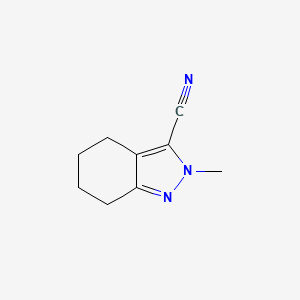
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13328962.png)
